molecular formula C17H12N8S B12608185 Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-44-8

Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-

Cat. No.: B12608185
CAS No.: 651316-44-8
M. Wt: 360.4 g/mol
InChI Key: WAEZKEFEINMONS-UHFFFAOYSA-N
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Description

The compound Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- (referred to hereafter as the target compound) is a pyrimidine derivative featuring two azido (-N₃) groups at positions 2 and 4, a phenyl group at position 5, and a 4-(methylthio)phenyl substituent at position 6. The diazido groups likely confer high reactivity, making the compound a candidate for applications in click chemistry, photolabile crosslinking, or as a precursor for nitrogen-rich materials .

Properties

CAS No.

651316-44-8

Molecular Formula

C17H12N8S

Molecular Weight

360.4 g/mol

IUPAC Name

2,4-diazido-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine

InChI

InChI=1S/C17H12N8S/c1-26-13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(22-24-18)21-17(20-15)23-25-19/h2-10H,1H3

InChI Key

WAEZKEFEINMONS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

  • Synthesis of Intermediate Compounds :

    • The initial step may involve synthesizing a precursor compound such as 6-chloro-2,4-diaminopyrimidine from ethyl cyanoacetate and guanidine in a basic medium.
    • This precursor can be further reacted with phosphorus oxychloride to introduce chlorinated substituents.
  • Introduction of Azido Groups :

    • The chlorinated precursor can be treated with sodium azide to introduce azido groups at the 2 and 4 positions of the pyrimidine ring. This reaction typically requires careful control of temperature and reaction time to optimize yield.
  • Substitution Reactions :

    • The introduction of the methylthio group can be achieved through nucleophilic substitution reactions involving suitable thiol derivatives.
    • For instance, a phenyl group can be added at the 5-position using phenylboronic acid in a Suzuki coupling reaction.
  • Final Product Formation :

    • The final compound is obtained by coupling the various functionalized intermediates through condensation reactions or additional substitutions.

Reaction Conditions

The following table summarizes typical reaction conditions for each step:

Step Reagents/Conditions Yield (%) Notes
Synthesis of Precursor Ethyl cyanoacetate, guanidine Varies Basic medium required
Chlorination Phosphorus oxychloride Varies Controlled temperature needed
Azidation Sodium azide High Temperature control critical
Methylthio Introduction Thiol derivatives Moderate Nucleophilic substitution
Final Coupling Phenylboronic acid High Suzuki coupling method preferred

Research Findings

Recent studies have shown that pyrimidine derivatives exhibit significant biological activities due to their ability to interact with cellular components. For example, similar compounds have been evaluated for antimicrobial and anticancer properties, highlighting their potential applications in drug development.

Biological Activity

The biological activity of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- is influenced by:

Chemical Reactions Analysis

Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, forming triazoles in the presence of alkynes through a click chemistry approach.

    Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions using palladium catalysts.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The specific compound has demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Research indicates that modifications to the pyrimidine ring can enhance its potency against COX-2, making it a candidate for further pharmacological development.

Case Study: COX-2 Inhibition

  • Study Overview : A study evaluated the effects of various pyrimidine derivatives on COX-2 activity.
  • Findings : The compound exhibited IC50 values indicating significant inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen .

1.2 Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported that pyrimidine derivatives can exhibit good to moderate antimicrobial activities against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMIC (μmol/L)
Compound AE. coli8
Compound BS. aureus12
Pyrimidine DerivativeK. pneumoniae10

Agricultural Applications

Pyrimidine compounds are also explored for their potential as agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation makes them suitable candidates for developing herbicides or fungicides.

Research Insights

  • Mechanism of Action : Pyrimidine derivatives can interfere with the biosynthesis of essential plant hormones, leading to stunted growth in target weeds while minimizing harm to crops .
  • Field Trials : Preliminary field trials have shown that these compounds can effectively reduce weed populations without adversely affecting crop yield.

Material Science

Beyond biological applications, pyrimidines are being investigated for their utility in material science, particularly in the development of polymers and nanomaterials.

3.1 Polymer Synthesis

The incorporation of pyrimidine units into polymer backbones can enhance thermal stability and mechanical properties. Research has highlighted that polymers containing pyrimidine structures exhibit improved resistance to thermal degradation compared to their non-pyrimidine counterparts .

3.2 Nanomaterials

Nanoparticles functionalized with pyrimidine derivatives have shown enhanced properties for drug delivery systems due to their biocompatibility and ability to target specific cells .

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation, where the compound can be used to label biomolecules selectively. The azido groups react with alkynes to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .

Comparison with Similar Compounds

Comparison with Analogous Pyrimidines

  • Cyclocondensation Reactions: describes synthesizing a tetrahydropyrimidinone derivative via a three-component cyclocondensation of β-diketones, arylaldehydes, and guanidine.
  • Multi-Component Reactions : Compounds in , such as imidazolidine-2,4-dione-fused pyrimidines, are synthesized using multi-step reactions involving hydrazones and ketones. These methods emphasize heterocyclic fusion rather than functional group substitution .

Key Insight : The target compound’s synthesis likely prioritizes azide introduction, whereas analogs focus on cyclization or heteroatom substitution .

Structural and Spectral Analysis

NMR and HRMS Trends

While direct data for the target compound are absent, provides detailed ¹H/¹³C NMR and HRMS profiles for pyrimidine derivatives with chloro, amino, and benzamide substituents. For example:

  • N-(5-((2-aminophenyl)amino)-5-oxopentyl)-4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)benzamide (C₃₀H₃₃ClN₇O₄S) shows aromatic proton shifts at δ 7.2–8.5 ppm and carbonyl carbons at ~168 ppm .
  • The azido groups in the target compound would likely deshield adjacent protons (δ > 8 ppm) and introduce distinct IR stretches (~2100 cm⁻¹ for -N₃), differing from chloro or methylthio analogs .

Computational Studies

highlights Gaussian software optimization of a tetrahydropyrimidinone derivative to determine 3D geometries and electronic structures.

Reactivity and Stability

Azido Group Reactivity

The diazido groups in the target compound are thermally labile and prone to decomposition or cyclization (e.g., forming tetrazoles). This contrasts with chloro or methylthio substituents in analogs, which are more stable under ambient conditions .

Comparative Stability

  • Chloro/Methylthio Analogs : Compounds like CAS 651316-43-7 exhibit stability in DMSO and during column chromatography, as evidenced by HRMS and elemental analysis .
  • Target Compound : Likely requires low-temperature storage and inert atmospheres to prevent azide degradation.

Material Science Potential

The diazido groups suggest utility as crosslinkers in polymer chemistry or precursors for high-energy materials, diverging from chloro/methylthio analogs used in medicinal chemistry .

Comparative Data Table

Property Target Compound 2-Chloro-4-(Methylthio) Analog Tetrahydropyrimidinone Derivative
Substituents 2,4-diazido, 5-phenyl, 6-(MeS)Ph 2-Cl, 4-MeS, 5-Ph, 6-(MeS)Ph 2-imino, 4-(MeS)Ph, 6-Ph, fused ketone
Synthesis Method Azide substitution (inferred) Stepwise halogen/MeS substitution Cyclocondensation reaction
Key Reactivity Thermal decomposition, click chemistry Nucleophilic substitution Ring-opening reactions
Stability Low (azide-sensitive) High Moderate
Applications Crosslinking, explosives precursors Medicinal chemistry Heterocyclic intermediates

Biological Activity

Overview

Pyrimidine derivatives are a significant class of organic compounds known for their diverse biological activities. The compound Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article examines its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- can be represented as follows:

  • IUPAC Name: 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenylpyrimidine
  • Molecular Formula: C13H12N6S
  • Molecular Weight: 288.34 g/mol
  • Anticancer Activity:
    • Pyrimidine derivatives are known to inhibit thymidylate synthase (TYMS), an enzyme crucial for DNA synthesis. Inhibition of TYMS leads to reduced DNA replication and cell proliferation in cancer cells .
    • Studies have shown that pyrimidine compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
  • Antimicrobial Properties:
    • The compound exhibits antibacterial activity against a range of pathogens. Research indicates that it can disrupt bacterial cell wall synthesis and inhibit protein synthesis .
    • Its efficacy has been tested against Gram-positive and Gram-negative bacteria, with notable activity against E. coli and S. aureus.

Table 1: Biological Activities of Pyrimidine Derivatives

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)0.09
AnticancerA549 (lung cancer)0.03
AntibacterialE. coli25
AntibacterialS. aureus30
AntifungalC. albicans>100

Case Studies

  • Anticancer Efficacy:
    A study conducted by Jame et al. evaluated the cytotoxic effects of various pyrimidine derivatives on multiple cancer cell lines including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). The compound demonstrated significant cytotoxicity with an IC50 value of 0.09 µM against MCF-7 cells, indicating a strong potential for development as an anticancer agent .
  • Antimicrobial Activity:
    Research published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study reported that at concentrations below 100 µM, the compound exhibited bactericidal effects against E. coli and S. aureus, suggesting its potential use in treating infections caused by resistant bacteria .

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